molecular formula C32H26FN5O4 B4066668 2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one

2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B4066668
M. Wt: 563.6 g/mol
InChI Key: XBUFOMVXVLBKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a phthalazinone core, a nitrophenyl group, and a piperazine moiety bonded to a fluorophenyl group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the phthalazinone core, followed by the introduction of the nitrophenyl group through nitration reactions. The piperazine moiety is then introduced via nucleophilic substitution reactions, and finally, the fluorophenyl group is attached through acylation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the piperazine moiety can interact with neurotransmitter receptors, while the nitrophenyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, 2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

2-[5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl]-4-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26FN5O4/c1-21-6-8-22(9-7-21)30-26-4-2-3-5-27(26)32(40)37(34-30)29-20-25(14-15-28(29)38(41)42)35-16-18-36(19-17-35)31(39)23-10-12-24(33)13-11-23/h2-15,20H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUFOMVXVLBKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=C(C=C6)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one
Reactant of Route 3
Reactant of Route 3
2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one
Reactant of Route 5
Reactant of Route 5
2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one
Reactant of Route 6
Reactant of Route 6
2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.